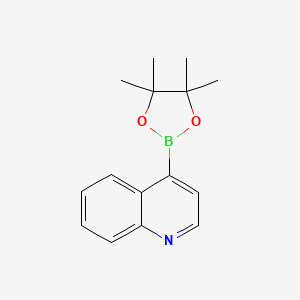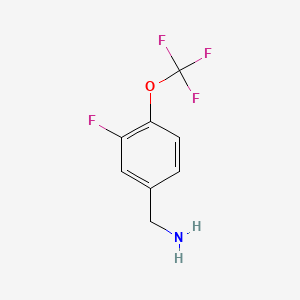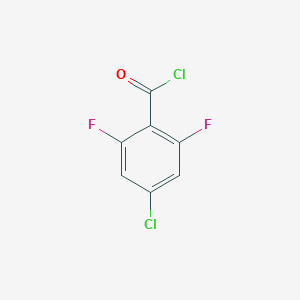
2,3,4,5-Tetrafluorobenzyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrafluorobenzyl chloride is a fluorinated organic compound with the molecular formula C7H3ClF4. It is a derivative of benzyl chloride where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3,4,5-Tetrafluorobenzyl chloride typically involves the chlorination of 2,3,4,5-tetrafluorotoluene. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions . The reaction proceeds as follows:
C7H3F4CH3+SOCl2→C7H3F4CH2Cl+SO2+HCl
Industrial Production Methods: Industrial production of this compound involves similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrafluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form 2,3,4,5-tetrafluorobenzaldehyde or 2,3,4,5-tetrafluorobenzoic acid.
Reduction: Reduction reactions can convert the compound to 2,3,4,5-tetrafluorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed:
Nucleophilic Substitution: Products include 2,3,4,5-tetrafluorobenzyl azide, 2,3,4,5-tetrafluorobenzyl thiocyanate, and 2,3,4,5-tetrafluorobenzyl alcohol.
Oxidation: Major products are 2,3,4,5-tetrafluorobenzaldehyde and 2,3,4,5-tetrafluorobenzoic acid.
Reduction: The primary product is 2,3,4,5-tetrafluorotoluene
Scientific Research Applications
2,3,4,5-Tetrafluorobenzyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds.
Biology: The compound is employed in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrafluorobenzyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms increase the electrophilicity of the benzyl chloride, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce the tetrafluorobenzyl group into target molecules .
Comparison with Similar Compounds
- 2,3,4,5-Tetrafluorobenzoyl chloride
- 2,3,4,5,6-Pentafluorobenzyl chloride
- 2,3,4,5-Tetrafluorotoluene
Comparison: 2,3,4,5-Tetrafluorobenzyl chloride is unique due to its specific substitution pattern and reactivity. Compared to 2,3,4,5,6-pentafluorobenzyl chloride, it has one less fluorine atom, which affects its reactivity and the types of reactions it undergoes. The presence of the benzyl chloride moiety makes it more reactive towards nucleophiles compared to 2,3,4,5-tetrafluorotoluene, which lacks the chloromethyl group .
Properties
IUPAC Name |
1-(chloromethyl)-2,3,4,5-tetrafluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSKKLFYHHQKFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590731 |
Source


|
| Record name | 1-(Chloromethyl)-2,3,4,5-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21622-18-4 |
Source


|
| Record name | 1-(Chloromethyl)-2,3,4,5-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














